molecular formula C12H11NO2 B1363516 Methyl 6-quinolineacetate CAS No. 5622-36-6

Methyl 6-quinolineacetate

Cat. No.: B1363516
CAS No.: 5622-36-6
M. Wt: 201.22 g/mol
InChI Key: PCUOFKCRVNHDEB-UHFFFAOYSA-N
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Description

Methyl 6-quinolineacetate is an organic compound with the molecular formula C12H11NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and synthetic organic chemistry .

Biochemical Analysis

Biochemical Properties

Methyl 6-quinolineacetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The interaction between this compound and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolism of other compounds. Additionally, this compound has been shown to bind to certain proteins, altering their conformation and function .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been found to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. By modulating this pathway, this compound can influence cell growth and survival. Furthermore, this compound has been shown to alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, this compound has been observed to inhibit the activity of certain kinases, leading to changes in phosphorylation states of target proteins. This inhibition can result in altered cellular signaling and gene expression. Additionally, this compound can bind to DNA, affecting transcriptional regulation and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It can be metabolized to form different metabolites, which may have distinct biological activities. The interaction of this compound with cofactors such as NADPH can influence its metabolic flux and the levels of metabolites produced. These metabolic pathways are crucial for understanding the overall impact of this compound on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, affecting its localization and accumulation. The distribution of this compound can influence its activity and function, as it may concentrate in specific cellular compartments or tissues .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it exerts its effects. For example, this compound has been found to localize in the mitochondria, where it can impact mitochondrial function and energy metabolism. The localization of this compound is essential for understanding its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-quinolineacetate can be synthesized through the esterification of quinolin-6-yl-acetic acid with methanol in the presence of a strong acid catalyst like concentrated sulfuric acid. The reaction is typically carried out at reflux temperature for several hours .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-quinolineacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinolin-6-yl-acetic acid, while reduction can produce various quinoline derivatives .

Scientific Research Applications

Methyl 6-quinolineacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-quinolineacetate involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting enzymes or interfering with cellular processes essential for the survival of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar structure but without the ester group.

    Methyl 2-quinolin-6-ylacetate: A closely related compound with slight structural differences.

    Quinolin-6-yl-acetic acid: The acid form of methyl 6-quinolineacetate

Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals .

Properties

IUPAC Name

methyl 2-quinolin-6-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12(14)8-9-4-5-11-10(7-9)3-2-6-13-11/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUOFKCRVNHDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363806
Record name Methyl 6-quinolineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5622-36-6
Record name Methyl 6-quinolineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of quinolin-6-yl-acetic acid (10 g, 53.0 mmol) in 100 ml of methanol was added 2.5 ml of concentrated H2SO4 The mixture was heated to reflux for 3 hours. The reaction mixture was concentrated to give a brown residue, which was diluted with 100 ml of dichloromethane, washed with sat. aq. NaHCO3 and brine, then the organic layer was dried over anhydrous Na2SO4 and concentrated to return the title compound as a brown oil (7.9 g, 73.6%).
Quantity
10 g
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reactant
Reaction Step One
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2.5 mL
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reactant
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100 mL
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

Sulphuric acid (67.5 ml) was added to 4-Aminophenylacetic acid (45 g, 297 mmol), glycerol (61.7 g, 67 mmol), and iodine (1.14 g, 4 mmol) drop-wise at rt. The mixture was heated to 140° C. for 24 h. After that reaction mixture cooled to rt and pH adjusted to 5 using 10% sodium hydroxide solution. To this methanol (350 ml) and sulphuric acid (3 ml) was added and heated to 100° C. for 24 h. Reaction mixture filtered through celite and filtrate was evaporated on rotavapour to obtain the residue. pH of the residue was adjusted to 5 using 4% NaOH solution and extracted with EtOAc. EtOAc layer was dried on anhydrous Na2SO4 and EtOAc removed on rotavapour to obtain the crude. Crude was purified by column using EtOAc and Petether as eluent to obtain methyl-2-(quinolin-6-yl)acetate (11.2 g). Methyl-2-(quinolin-6-yl)acetate (11.2 g) was dissolved in Methanol (8 ml) and water (8 ml) and added sodium hydroxide (3.3 g, 82 mmol). This mixture stirred for 30 mins and methanol removed on rotavapour to obtain the residue. Residue was acidified to pH 5 using 0.8 N HCl to obtain the solid. Solid was filtered and dried to obtain the title compound (8.2 g).
Quantity
67.5 mL
Type
reactant
Reaction Step One
Quantity
45 g
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reactant
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61.7 g
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reactant
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1.14 g
Type
catalyst
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0 (± 1) mol
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3 mL
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350 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

As shown in step i of Scheme 1, concentrated sulfuric acid (206 mL, 3.868 mol) was added dropwise to a solution of 2-(quinolin-6-yl)acetic acid (compound 1001, 658.2 g, 3.516 mol, Okeanos Tech Co., Cat. No. OK-J-05024) in 6.5 liters of methanol. During the addition, a slight exotherm was observed. After the addition was complete, the reaction was stirred at reflux for 4 hours. After cooling, the volatiles were removed under reduced pressure, the resulting residue was diluted with 4 liters of ethyl acetate, cooled in an ice bath, treated with 2N NaOH (2.1 liters, 1.2 equiv.) until a pH of 4 was achieved, and then treated with saturated sodium bicarbonate until a pH of 8 was achieved. The layers were separated and the aqueous layer extracted twice with ethyl acetate. The combined organics were washed with saturated sodium bicarbonate, washed with water, washed with brine, dried over anhydrous MgSO4, filtered, and evaporated under reduced pressure to afford methyl 2-(quinolin-6-yl)acetate as a clear brown oil (compound 1002, 696.8 g, 98% yield): ESMS (M+1), 202.14; 1H NMR (300.0 MHz, DMSO-d6) δ 8.90 (1H, dd, J=1.7, 4.2 Hz), 8.14-8.10 (1H, m), 8.08 (1H, d, J=8.7 Hz), 7.72 (1H, d, J=1.4 Hz), 7.65 (1H, dd, J=2.0, 8.7 Hz), 7.40 (1H, dd, J=4.2, 8.3 Hz), 3.83 (2H, s), 3.73 (3H, s).
Quantity
206 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
compound 1001
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2.1 L
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6.5 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6-quinolineacetate
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Customer
Q & A

Q1: What is the synthetic route used to prepare ethyl 6-quinolineacetate in this study?

A1: Ethyl 6-quinolineacetate is synthesized through the condensation of ethyl ethoxalylacetate with the ethyl ester of 4-aminophenylacetate, followed by ring-closure in boiling phenyl ether [].

Q2: Were the researchers successful in decarboxylating the synthesized 6-quinolineacetic acid derivatives?

A2: The attempts to decarboxylate the 6-quinolineacetic acid derivatives (III and IV in the paper) were unsuccessful. The researchers obtained high melting point substances that were difficult to purify and could not be clearly identified [].

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